N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide
Overview
Description
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a phenyl ring, and an iodophenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-iodophenoxy)acetohydrazide under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic anhydride, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of the dimethylamino group and the iodophenoxy moiety allows the compound to interact with different pathways, potentially inhibiting or activating specific cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N-(4-{[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]sulfonyl}phenyl)amine
- N-{4-[(4-{[(E)-(dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
Uniqueness
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a valuable tool in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN3O2/c1-21(2)15-7-3-13(4-8-15)11-19-20-17(22)12-23-16-9-5-14(18)6-10-16/h3-11H,12H2,1-2H3,(H,20,22)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAPXYCSYGRBHA-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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